molecular formula C11H15NO3 B2897445 Ethyl 2-(3-methoxyanilino)acetate CAS No. 62750-10-1

Ethyl 2-(3-methoxyanilino)acetate

Cat. No. B2897445
CAS RN: 62750-10-1
M. Wt: 209.245
InChI Key: GJWCGXUHYRVCRD-UHFFFAOYSA-N
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Description

Ethyl 2-(3-methoxyanilino)acetate is a chemical compound with the linear formula C12H14N2O5 . It has a molecular weight of 266.256 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(3-methoxyanilino)acetate is represented by the linear formula C12H14N2O5 . The CAS Number for this compound is 54249-44-4 .

Safety And Hazards

Ethyl 2-(3-methoxyanilino)acetate is sold as-is and Sigma-Aldrich makes no representation or warranty whatsoever with respect to this product . For a related compound, ethyl acetate, it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the central nervous system .

properties

IUPAC Name

ethyl 2-(3-methoxyanilino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-3-15-11(13)8-12-9-5-4-6-10(7-9)14-2/h4-7,12H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJWCGXUHYRVCRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methoxy-phenylamino)-acetic acid ethyl ester

Synthesis routes and methods

Procedure details

The mixture of 3-methoxyaniline (3.7 g), ethyl bromoacetate (5 g) and triethylamine (4 g) in dichloromethane (30 mL) was stirred at room temperature for overnight. The mixture was washed with water (50 ml), dried over Na2SO4 and concentrated. The residue was purified with chromatography to give 1.7 g of (3-methoxy-phenylamino)-acetic acid ethyl ester. 1HNMR: δ 1.33 (3H), 3.796 (3H), 3.92 (2H), 4.26 (2H), 6.21 (1H), 6.29 (1H), 6.36 (1H), 7.13 (1H).
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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